A Technical Guide to 2,4-Difluoro-5-nitrobenzaldehyde: A Key Intermediate in Synthetic and Medicinal Chemistry
A Technical Guide to 2,4-Difluoro-5-nitrobenzaldehyde: A Key Intermediate in Synthetic and Medicinal Chemistry
Abstract: This document provides an in-depth technical overview of 2,4-Difluoro-5-nitrobenzaldehyde, a critical building block in modern organic synthesis and drug discovery. We will explore its fundamental chemical properties, logical synthetic pathways, and significant applications, particularly its role as a precursor to complex heterocyclic scaffolds. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into its handling, characterization, and strategic utilization in multi-step synthesis.
Chemical Identity and Physicochemical Properties
2,4-Difluoro-5-nitrobenzaldehyde is an aromatic aldehyde functionalized with two fluorine atoms and a nitro group. This specific substitution pattern creates a unique electronic environment, rendering the molecule an important and versatile intermediate for further chemical transformations. The strong electron-withdrawing nature of the fluorine atoms and the nitro group significantly influences the reactivity of both the aromatic ring and the aldehyde moiety.
Key physicochemical data and identifiers for this compound are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₂NO₃ | [1] |
| Molecular Weight | 187.10 g/mol | [1][2] |
| CAS Number | 127228-77-7 | [1] |
| IUPAC Name | 2,4-difluoro-5-nitrobenzaldehyde | N/A |
| SMILES | O=CC1=CC(=O)=C(F)C=C1F | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 2,4-Difluoro-5-nitrobenzaldehyde is typically achieved via electrophilic aromatic substitution, specifically the nitration of a 2,4-difluorobenzaldehyde precursor. The choice of this pathway is governed by the directing effects of the substituents on the aromatic ring.
Causality of the Synthetic Route: The aldehyde group is a meta-directing deactivator, while the fluorine atoms are ortho-, para-directing deactivators. In the 2,4-difluorobenzaldehyde starting material, the C5 position is ortho to the C4-fluoro group and meta to both the C1-aldehyde and the C2-fluoro group. The powerful ortho-, para- directing influence of the fluorine at C4, combined with the deactivating meta-directing effect of the aldehyde, strongly favors the introduction of the nitro group at the C5 position. This regioselectivity is a key consideration for achieving a high yield of the desired isomer.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized workflow for the synthesis of 2,4-Difluoro-5-nitrobenzaldehyde.
Applications in Medicinal Chemistry and Drug Development
Nitrobenzaldehydes are foundational intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[3][4] The specific arrangement of functional groups in 2,4-Difluoro-5-nitrobenzaldehyde makes it a valuable precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in FDA-approved drugs.[5][6]
The primary roles of this compound in drug development include:
-
Scaffold for Heterocycle Synthesis: The aldehyde group provides a reactive handle for condensation reactions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These intermediates can then undergo intramolecular cyclization to yield a diverse array of heterocyclic systems.
-
Modulation of Physicochemical Properties: The presence of two fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity of the final drug molecule through favorable electrostatic interactions.
-
Precursor to Amino Derivatives: The nitro group can be readily reduced to an amine, which provides a nucleophilic site for further functionalization, such as amide bond formation or substitution reactions, enabling the assembly of more complex drug candidates.
The strategic utility of this aldehyde as a synthetic intermediate is illustrated in the following logical diagram.
Caption: Application of the aldehyde as a versatile building block in drug discovery.
Spectroscopic and Analytical Characterization
Verification of the identity and purity of 2,4-Difluoro-5-nitrobenzaldehyde is critical. The following table summarizes the expected data from standard analytical techniques. Researchers should always acquire their own data for newly synthesized or purchased batches to validate the material.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aldehydic proton (downfield, ~10 ppm) and aromatic protons, with coupling patterns consistent with the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon (~185-195 ppm), aromatic carbons (showing C-F coupling), and carbons attached to the nitro and fluoro groups. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons. |
| IR Spectroscopy | Characteristic peaks for C=O (aldehyde, ~1700 cm⁻¹), C-NO₂ (asymmetric stretch, ~1530 cm⁻¹; symmetric stretch, ~1350 cm⁻¹), and C-F stretches (~1200-1100 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the exact mass of C₇H₃F₂NO₃ (187.0081). |
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that proper handling and safety protocols are non-negotiable. 2,4-Difluoro-5-nitrobenzaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE).
GHS Hazard Information: [1]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements (Selected):
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Representative Experimental Protocol: Synthesis of an N-Benzyl Imine Derivative
This protocol describes a standard, self-validating procedure for a condensation reaction, demonstrating the utility of the aldehyde's carbonyl group. The progress can be easily monitored by Thin Layer Chromatography (TLC), and the product can be characterized by standard spectroscopic methods.
Objective: To synthesize (E)-N-benzyl-1-(2,4-difluoro-5-nitrophenyl)methanimine.
Materials:
-
2,4-Difluoro-5-nitrobenzaldehyde (1.0 eq)
-
Benzylamine (1.05 eq)
-
Ethanol (or Methanol), anhydrous
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
TLC plates (silica gel) and appropriate eluent (e.g., 20% Ethyl Acetate in Hexane)
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add 2,4-Difluoro-5-nitrobenzaldehyde (e.g., 1.87 g, 10 mmol).
-
Solvent Addition: Dissolve the aldehyde in 20 mL of anhydrous ethanol with magnetic stirring.
-
Reagent Addition: Add benzylamine (e.g., 1.12 g, 10.5 mmol) dropwise to the stirred solution at room temperature. A color change or slight warming may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting aldehyde by TLC every 30 minutes. The formation of the less polar imine product should be visible as a new spot with a higher Rf value.
-
Self-Validation Insight: The disappearance of the aldehyde spot on TLC provides a clear endpoint for the reaction, ensuring the process is not terminated prematurely or run unnecessarily long.
-
-
Reaction Completion & Workup: Once the aldehyde is consumed (typically 1-3 hours), add anhydrous magnesium sulfate to the mixture to remove any water formed during the reaction.
-
Purification: Filter off the magnesium sulfate and wash the solid with a small amount of ethanol. Concentrate the filtrate under reduced pressure to yield the crude imine product.
-
Final Product: The product can be further purified by recrystallization or column chromatography if necessary. Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.
Conclusion
2,4-Difluoro-5-nitrobenzaldehyde is a high-value chemical intermediate with a unique combination of functional groups that enable a wide range of synthetic transformations. Its strategic importance in the construction of fluorinated, nitrogen-containing heterocyclic compounds solidifies its role in modern drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, allows researchers to effectively leverage this versatile building block in their synthetic endeavors.
References
-
PubChem. (n.d.). 2-Fluoro-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dihydroxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Difluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 4-Nitrobenzaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4-difluoro-5-nitrobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
Carl ROTH. (2024). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
-
Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]
Sources
- 1. 127228-77-7|2,4-Difluoro-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 4,5-Difluoro-2-nitrobenzaldehyde | C7H3F2NO3 | CID 19957297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oiccpress.com [oiccpress.com]
